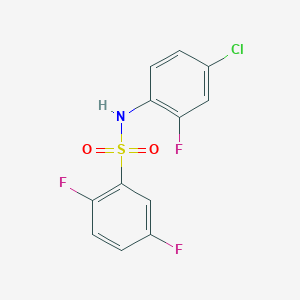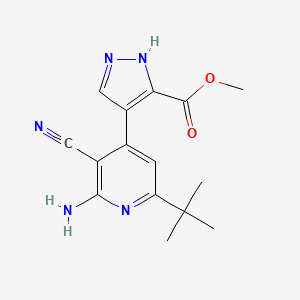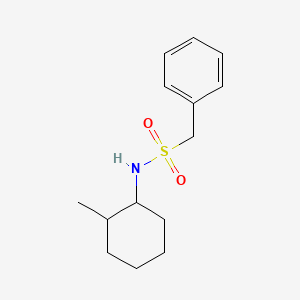
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. CFTRinh-172 is a potent inhibitor of CFTR, and has been shown to improve the function of mutant CFTR channels.
作用机制
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide is a potent inhibitor of CFTR, and acts by binding to the channel pore and blocking the movement of ions across the membrane. This results in the inhibition of chloride secretion and the reduction of mucus viscosity in the airways.
Biochemical and Physiological Effects
This compound has been shown to improve the function of mutant CFTR channels in vitro, resulting in increased chloride secretion and reduced mucus viscosity. In vivo studies in animal models of CF have also shown improvements in lung function and reduced inflammation. This compound has also been shown to inhibit the growth of Pseudomonas aeruginosa, a common bacterial pathogen in CF patients.
实验室实验的优点和局限性
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide is a potent and specific inhibitor of CFTR, and has been extensively studied in vitro and in vivo. Its use in lab experiments has several advantages, including its ability to improve the function of mutant CFTR channels and its potential therapeutic applications in CF. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of CFTR, with fewer off-target effects. Another area of interest is the use of this compound in combination with other therapies, such as gene therapy or corrector drugs, to improve the function of mutant CFTR channels. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to develop new therapies for CF.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been described in several publications. The most commonly used method involves the reaction of 4-chloro-2-fluoroaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to yield this compound as a white solid.
科学研究应用
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF. In vitro studies have shown that this compound can improve the function of mutant CFTR channels in cell lines derived from CF patients. In vivo studies in animal models of CF have also shown promising results, with this compound improving lung function and reducing inflammation.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-7-1-4-11(10(16)5-7)17-20(18,19)12-6-8(14)2-3-9(12)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCLOYIHDFFOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)
![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
![N-(2,4-dichlorophenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5300374.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidin-2-amine](/img/structure/B5300397.png)


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)
